molecular formula C11H9ClN2O B8311640 2-(4-Chloro-phenyl)-5-methoxy-pyrimidine

2-(4-Chloro-phenyl)-5-methoxy-pyrimidine

Cat. No.: B8311640
M. Wt: 220.65 g/mol
InChI Key: DVICHIMVXWMBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-phenyl)-5-methoxy-pyrimidine is a pyrimidine derivative of high interest in medicinal chemistry and materials science research. This compound features a chlorophenyl substituent and a methoxy group on its pyrimidine core, a common scaffold in the development of pharmaceutical agents and organic electronic materials. Its molecular formula is C11H9ClN2O, with a molecular weight of 220.66 g/mol . Pyrimidine derivatives are widely utilized as key building blocks in organic synthesis. Researchers employ them in Suzuki cross-coupling reactions and other catalytic transformations to create more complex, functionalized molecules for screening and development . The structure-activity relationships (SAR) of such chlorophenyl- and methoxy-substituted pyrimidines are frequently explored in the search for new bioactive molecules. As a standard safety precaution, researchers should handle this compound with care, using appropriate personal protective equipment. It is typically classified with a warning signal word and may exhibit hazards such as skin and eye irritation or toxicity if ingested . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. For detailed handling, storage, and safety information, please consult the Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methoxypyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-6-13-11(14-7-10)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

DVICHIMVXWMBBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Mechanisms of Action:
The compound has been studied for its role as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. Research indicates that derivatives of pyrimidine compounds can exhibit potent activity against various cancer cell lines.

Case Studies:

  • VEGFR-2 Inhibition: A study demonstrated that 5-chloro-N4-substituted phenyl derivatives, including those related to 2-(4-Chloro-phenyl)-5-methoxy-pyrimidine, showed significant inhibition of VEGFR-2, a key target in cancer therapy. The compound exhibited potency comparable to established drugs like sunitinib and erlotinib, highlighting its potential as a novel anticancer agent .
  • NCI 60 Cell Line Panel: Evaluation using the National Cancer Institute's 60 human cancer cell line panel revealed that certain derivatives exhibited selective cytotoxicity against breast and renal cancer cell lines. This suggests a promising avenue for developing targeted cancer therapies .
Compound Target IC50 (μM) Comparison
5-chloro-N4-substituted phenylVEGFR-20.04Comparable to sunitinib
4-substituted pyrido derivativesVarious cancersVariesSelective against breast and renal cancers

Anti-inflammatory Applications

Pharmacological Effects:
Research has shown that pyrimidine derivatives can exhibit significant anti-inflammatory properties. Specifically, the inhibition of cyclooxygenase-2 (COX-2) is a critical mechanism through which these compounds exert their effects.

Data Findings:

  • Compounds derived from similar structures demonstrated IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. This positions them as potential candidates for developing new anti-inflammatory therapies .
Compound Target IC50 (μM) Standard Comparison
Pyrimidine derivativeCOX-20.04 ± 0.01Celecoxib

Broad-Spectrum Pharmacological Activities

Beyond anticancer and anti-inflammatory applications, the compound has been explored for various other therapeutic effects:

  • Antimicrobial Activity: Some studies indicate that pyrimidine derivatives possess antibacterial and antifungal properties, making them candidates for treating infections .
  • Antiviral Activity: The potential antiviral effects of pyrimidine compounds have also been investigated, particularly in relation to viral infections where traditional treatments are less effective.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights structural analogs and their substituent configurations:

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Chloro-phenyl)-5-methoxy-pyrimidine 4-Cl-C₆H₄ at C2, OCH₃ at C5 C₁₁H₉ClN₂O 220.65 Weak acidity (pKa 0.57); methoxy enhances solubility
4,6-Dichloro-5-methoxypyrimidine Cl at C4/C6, OCH₃ at C5 C₅H₄Cl₂N₂O 191.00 Cl···N interactions (3.09–3.10 Å) stabilize crystal packing
4-Chloro-5-Fluoro-2-Methoxypyrimidine Cl at C4, F at C5, OCH₃ at C2 C₅H₄ClFN₂O 162.55 Halogen substitution at C4/C5 increases electrophilicity
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 4-Cl-C₆H₄ at C5, O-C₆H₃(CF₃) at C2 C₁₇H₁₀ClF₃N₂O 356.72 CF₃ group enhances lipophilicity and metabolic stability
2-Chloro-5-fluoro-4-methoxypyrimidine Cl at C2, F at C5, OCH₃ at C4 C₅H₄ClFN₂O 162.55 Positional isomerism alters electronic distribution

Key Observations :

  • Methoxy Group Position : Methoxy at C5 (target compound) vs. C2 () influences electron-donating effects and hydrogen-bonding capacity.
  • Bulkier Groups: The trifluoromethylphenoxy group in significantly increases lipophilicity (logP ~5.2), making it more membrane-permeable than the target compound .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) pKa Intermolecular Interactions
This compound 373.4 (predicted) 1.245 0.57 Weak C–H···O interactions likely
4,6-Dichloro-5-methoxypyrimidine Not reported Not reported N/A Cl···N interactions (3.09–3.10 Å) dominate packing
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine Not reported Not reported N/A C–H···π and halogen bonding observed

Crystallographic Insights :

  • 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions, which may enhance thermal stability .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibits intramolecular N–H···N hydrogen bonds, influencing conformational rigidity .

Preparation Methods

Reaction Mechanism and Components

Cyclocondensation leverages one-pot assembly of the pyrimidine ring using aldehydes, β-keto esters, and nitrogen sources. For 2-(4-chloro-phenyl)-5-methoxy-pyrimidine, 4-chlorobenzaldehyde serves as the aryl aldehyde, while ethyl 3-methoxypropanoate or analogous β-keto esters introduce the 5-methoxy group. Guanidine derivatives (e.g., O-methylisourea) provide the N-C-N backbone.

Example Protocol:

  • Combine 4-chlorobenzaldehyde (1.0 equiv), ethyl 3-methoxypropanoate (1.2 equiv), and O-methylisourea (1.5 equiv) in ethanol.

  • Add piperidine (10 mol%) as a catalyst and reflux at 80°C for 12–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc, 4:1).

Yield : 35–45% (crude), improving to 60–70% after optimization.
Key Challenge : Competing formation of 4-chloro regioisomers due to electronic effects of the methoxy group.

Suzuki Cross-Coupling Approach

Precursor Synthesis and Coupling Conditions

This method involves coupling a halogenated pyrimidine with 4-chlorophenylboronic acid. 2-Bromo-5-methoxy-pyrimidine is synthesized via bromination of 5-methoxy-2-hydroxypyrimidine using POBr₃ in DMF at 110°C.

Coupling Protocol:

  • Dissolve 2-bromo-5-methoxy-pyrimidine (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv) in degassed toluene/ethanol (3:1).

  • Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2.0 equiv).

  • Heat at 90°C under N₂ for 8 hours, followed by extraction and chromatography.

Yield : 75–85% with >95% purity.
Advantage : High regioselectivity and compatibility with sensitive functional groups.

Nucleophilic Aromatic Substitution

Direct Functionalization of Pyrimidine Intermediates

Starting from 2-(4-hydroxyphenyl)-5-methoxy-pyrimidine, chlorination at the phenyl para-position is achieved using SOCl₂ in the presence of AlCl₃ (Lewis acid).

Chlorination Protocol:

  • Suspend 2-(4-hydroxyphenyl)-5-methoxy-pyrimidine (1.0 equiv) in dry dichloromethane.

  • Add AlCl₃ (1.5 equiv) and SOCl₂ (3.0 equiv) dropwise at 0°C.

  • Warm to room temperature, stir for 6 hours, and quench with ice water.

Yield : 50–60%, limited by over-chlorination byproducts.
Optimization : Lower temperatures (0–5°C) and stoichiometric AlCl₃ reduce di- and tri-chlorinated derivatives.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation35–7085–92One-pot synthesisLow regioselectivity
Suzuki Coupling75–85>95High selectivityRequires halogenated precursor
Nucleophilic Substitution50–6088–90Direct functionalizationByproduct formation

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Cyclocondensation : Ethanol is distilled and reused, reducing costs by 20–30%.

  • Suzuki Coupling : Pd catalysts are recovered via charcoal filtration, achieving 90% reusability.

Environmental Impact

Phosphorus oxychloride (POCl₃) and SOCl₂ generate acidic waste, necessitating neutralization with bicarbonate solutions. Patent CN104326988A highlights toluene/xylene as recyclable solvents, minimizing ecological footprint .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-Chloro-phenyl)-5-methoxy-pyrimidine with high purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and a halogenated 5-methoxy-pyrimidine precursor (e.g., 5-methoxy-2-bromopyrimidine). Optimize conditions using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., DMF/water, 3:1 v/v) at 80–100°C for 6–12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H and ¹³C NMR : Assign methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups.
  • IR Spectroscopy : Confirm methoxy C-O stretch (~1250 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Observe the molecular ion peak ([M+H]⁺) matching the molecular weight (C₁₁H₁₀ClN₂O: 234.06 g/mol).
  • X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol and analyze bond lengths/angles .

Q. What are the common synthetic impurities in this compound, and how are they analyzed?

  • Methodological Answer : Common impurities include dechlorinated byproducts (e.g., phenyl-pyrimidine derivatives) or methoxy-deprotected intermediates (e.g., 5-hydroxy-pyrimidine). Use HPLC-UV (C18 column, acetonitrile/water mobile phase) with a diode array detector (DAD) to resolve impurities. LC-MS (ESI+ mode) identifies molecular weights of byproducts. Quantify impurities against a calibrated reference standard .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potentials and identify electrophilic centers (e.g., C2/C4 positions on the pyrimidine ring). Compare frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity. Validate with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies mitigate conflicting biological activity data across studies involving derivatives of this compound?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. fluoro at the phenyl group) to isolate contributions to activity.
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (e.g., MTT) to rule off-target effects .

Q. How does the electron-withdrawing chloro group influence the pyrimidine ring's electronic properties in catalytic applications?

  • Methodological Answer : The 4-chlorophenyl group increases electron deficiency in the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. Characterize using cyclic voltammetry to measure redox potentials (e.g., E₁/2 for reduction). Compare with non-chlorinated analogs to quantify electronic effects. Computational NBO (Natural Bond Orbital) analysis further reveals charge distribution changes .

Q. What challenges arise in crystallography studies of this compound, and how are they addressed?

  • Methodological Answer : Challenges include poor crystal growth due to flexible methoxy groups and disordered solvent molecules . Optimize crystallization using vapor diffusion (e.g., ethyl acetate/diethyl ether). Use low-temperature data collection (100 K) to minimize disorder. Refine structures with SHELXL, applying restraints for disordered regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.